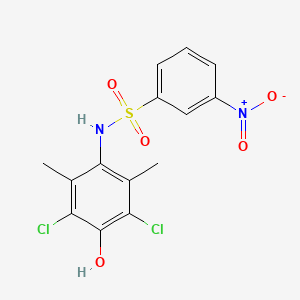![molecular formula C24H27NO5 B3964850 1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)](/img/structure/B3964850.png)
1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)
Übersicht
Beschreibung
1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a salt form of 1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate, which is commonly known as carvedilol. Carvedilol is a non-selective beta-blocker that is used to treat various cardiovascular diseases. However, the salt form of carvedilol has shown promising results in treating other medical conditions as well.
Wirkmechanismus
The mechanism of action of 1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)) involves the inhibition of beta-adrenergic receptors. The compound blocks the beta-1 and beta-2 receptors, which are responsible for the regulation of heart rate and blood pressure. Additionally, the compound has been shown to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes. This mechanism of action makes the compound a potential therapeutic agent for various medical conditions.
Biochemical and Physiological Effects
Studies have shown that 1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)) has several biochemical and physiological effects. The compound has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve cardiovascular function and to prevent neurological damage. These effects make the compound a potential therapeutic agent for various medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)) has several advantages for lab experiments. The compound is stable and easy to synthesize, which makes it readily available for research purposes. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. Additionally, the compound has not been extensively tested for its toxicity, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)). Firstly, the compound can be further investigated for its potential use in treating various medical conditions such as cancer, cardiovascular diseases, and neurological disorders. Secondly, the compound can be modified to improve its solubility and bioavailability. Finally, the compound can be tested for its toxicity to determine its safety for use in clinical trials.
Conclusion
1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)) is a promising compound that has potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anti-tumor properties. Its mechanism of action involves the inhibition of beta-adrenergic receptors and the activation of antioxidant enzymes. The compound has several advantages for lab experiments, including its stability and ease of synthesis. However, the compound also has limitations, including its low solubility in water and limited toxicity data. Future research on the compound can focus on its potential use in treating various medical conditions, modifying the compound to improve its solubility and bioavailability, and testing its toxicity to determine its safety for use in clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (1-(2-allylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol benzoate (salt)) has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has been investigated for its potential use in treating various medical conditions such as cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
benzoic acid;1-(furan-2-ylmethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.C7H6O2/c1-2-6-14-7-3-4-9-17(14)21-13-15(19)11-18-12-16-8-5-10-20-16;8-7(9)6-4-2-1-3-5-6/h2-5,7-10,15,18-19H,1,6,11-13H2;1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILDDLXJENXDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CNCC2=CC=CO2)O.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(3-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3964772.png)
![N-{[1-(3-cyclohexylpropanoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3964777.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B3964778.png)
![N,N-diethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3964781.png)
![1-(2,4-dichlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrochloride](/img/structure/B3964795.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3964807.png)

![5-(3-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B3964816.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964823.png)


![2-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B3964848.png)
![5-(3,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964862.png)
